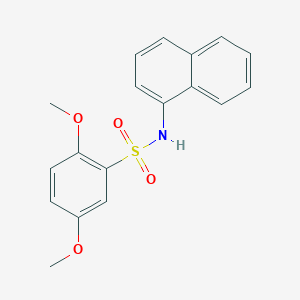![molecular formula C24H17FN2O5S B280954 Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B280954.png)
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate, also known as FSBA, is a chemical compound that has been widely used in scientific research for its unique properties. FSBA is a fluorescent probe that has been used to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding.
作用機序
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a fluorescent probe that works by binding to proteins and emitting light when excited by a specific wavelength of light. The emission wavelength of this compound is dependent on the local environment of the protein to which it is bound. This property of this compound makes it an excellent tool for studying protein-protein interactions, enzyme kinetics, and ligand-receptor binding.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been used in vitro to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding.
実験室実験の利点と制限
The advantages of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate are its high sensitivity and specificity for protein-protein interactions, enzyme kinetics, and ligand-receptor binding. This compound is also easy to use and can be used in a variety of experimental setups. The limitations of this compound are its cost and the need for specialized equipment to measure fluorescence.
将来の方向性
There are many future directions for the use of Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate in scientific research. One direction is the development of new fluorescent probes with improved sensitivity and specificity for protein-protein interactions, enzyme kinetics, and ligand-receptor binding. Another direction is the use of this compound in vivo to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding in living organisms. Finally, this compound could be used to develop new drugs that target specific proteins involved in disease processes.
合成法
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate can be synthesized by a multistep process involving the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diaminonaphthalene to form 4-{[(4-fluorophenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenylamine. The resulting compound is then reacted with 4-aminobenzoic acid methyl ester to form this compound.
科学的研究の応用
Methyl 4-[(4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme kinetics, and ligand-receptor binding. This compound has been used to study the binding of ligands to G-protein coupled receptors, such as the dopamine D2 receptor. This compound has also been used to study the activity of enzymes, such as the serine protease thrombin. In addition, this compound has been used to study the interaction between proteins, such as the interaction between the transcription factor p53 and its binding partner MDM2.
特性
分子式 |
C24H17FN2O5S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
methyl 4-[[(4Z)-4-(4-fluorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C24H17FN2O5S/c1-32-24(29)15-6-10-17(11-7-15)26-22-14-21(19-4-2-3-5-20(19)23(22)28)27-33(30,31)18-12-8-16(25)9-13-18/h2-14,26H,1H3/b27-21- |
InChIキー |
JUZOXXQSMUMIGZ-MEFGMAGPSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)



![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)



![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
